Pregnanediol 3-glucuronide

説明

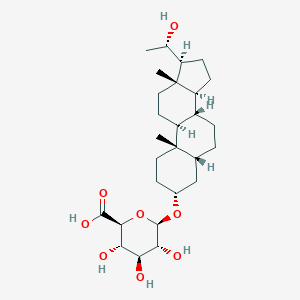

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191467 | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-49-9, 38055-17-3 | |

| Record name | Pregnanediol-3alpha-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnanediol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnanediol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathway of Pregnanediol 3-Glucuronide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG) is the principal urinary metabolite of progesterone (B1679170), a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The quantification of PdG serves as a reliable, non-invasive indicator of progesterone production and metabolism. Understanding the biochemical pathway of its synthesis is paramount for researchers in reproductive biology, endocrinology, and drug development, as it provides insights into hormonal regulation, enzyme function, and potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the multi-step enzymatic cascade responsible for the conversion of progesterone to Pregnanediol 3-glucuronide, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Multi-Step Enzymatic Pathway of this compound Synthesis

The biosynthesis of this compound from progesterone is a multi-step process that primarily occurs in the liver. It involves the reduction of progesterone to pregnanediol isomers, followed by conjugation with glucuronic acid. The pathway can be divided into two main stages: the reductive phase and the conjugation phase.

Reductive Phase: Conversion of Progesterone to Pregnanediol

Progesterone is first reduced to its dihydroprogesterone intermediates by the action of 5α-reductase or 5β-reductase. These intermediates are then further reduced by hydroxysteroid dehydrogenases to form the two main stereoisomers of pregnanediol: 5α-pregnanediol (α-pregnanediol) and 5β-pregnanediol (β-pregnanediol).

1. Formation of 5α-Pregnanediol (α-Pregnanediol):

-

Step 1a: 5α-Reduction of Progesterone. Progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase (SRD5A).

-

Step 2a: 3α-Reduction of 5α-DHP. 5α-DHP is then reduced to allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) by 3α-hydroxysteroid dehydrogenase (3α-HSD), which belongs to the aldo-keto reductase (AKR) superfamily, specifically isoforms like AKR1C2.

-

Step 3a: 20α-Reduction of Allopregnanolone. Finally, allopregnanolone is converted to α-pregnanediol (5α-pregnane-3α,20α-diol) by 20α-hydroxysteroid dehydrogenase (20α-HSD), with enzymes such as AKR1C1 exhibiting this activity.

2. Formation of 5β-Pregnanediol (β-Pregnanediol):

-

Step 1b: 5β-Reduction of Progesterone. Progesterone is reduced to 5β-dihydroprogesterone (5β-DHP) by the enzyme 5β-reductase (AKR1D1).

-

Step 2b: 3α-Reduction of 5β-DHP. 5β-DHP is subsequently converted to pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one) by 3α-hydroxysteroid dehydrogenase (e.g., AKR1C1, AKR1C2, AKR1C4)[1][2].

-

Step 3b: 20α-Reduction of Pregnanolone. Pregnanolone is then reduced to β-pregnanediol (5β-pregnane-3α,20α-diol) by 20α-hydroxysteroid dehydrogenase (e.g., AKR1C1)[1][2][3].

Conjugation Phase: Glucuronidation of Pregnanediol

The final step in the synthesis of PdG is the conjugation of a glucuronic acid moiety to the 3α-hydroxyl group of α-pregnanediol or β-pregnanediol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells. The addition of the highly polar glucuronic acid group significantly increases the water solubility of the steroid, facilitating its excretion in the urine. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, and UGT2B7, are known to be involved in the glucuronidation of steroids, although their specific activities toward pregnanediol isomers are a subject of ongoing research.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound synthesis pathway.

Table 1: Kinetic Parameters of Progesterone Reductases

| Enzyme | Substrate | Apparent K_m_ | Apparent V_max_ | Source Organism/System | Reference |

| 5α-reductase | Progesterone | 88.2 ± 8.2 nM | - | Rat anterior pituitary microsomes | |

| 5α-reductase | Progesterone | 95.4 ± 4.5 nM | - | Rat hypothalamic microsomes | |

| 3α-HSD Type III (AKR1C2) | 5α-Dihydroprogesterone | - | - | Human recombinant | [4] |

| 3α-HSD Type III (AKR1C2) | 5β-Dihydroprogesterone | - | - | Human recombinant | [4] |

| AKR1C1 | 20α-hydroxy-5β-pregnan-3-one | 1.1 ± 0.1 µM | 11.0 ± 0.3 nmol/min/mg | Human recombinant | [1] |

| AKR1C2 | 20α-hydroxy-5β-pregnan-3-one | 0.8 ± 0.1 µM | 1.2 ± 0.0 nmol/min/mg | Human recombinant | [1] |

| AKR1C4 | 5β-pregnane-3,20-dione | 1.6 ± 0.2 µM | 1.4 ± 0.0 nmol/min/mg | Human recombinant | [1] |

Table 2: Kinetic Parameters of UDP-Glucuronosyltransferases (UGTs) with Steroid Substrates

| UGT Isoform | Substrate | Apparent K_m_ (µM) | Apparent V_max_ (pmol/min/mg) | Reference |

| UGT1A4 | Trifluoperazine | 14.4 ± 9.6 | 151.9 ± 63.5 | [5] |

| UGT1A1 | Estradiol | 46.0 | 44.5 | [6] |

| UGT2B7 | Estradiol | 26.6 | 106 | [6] |

| UGT1A4 | 25-hydroxyvitamin D3 | - | - | [7] |

| UGT1A3 | 25-hydroxyvitamin D3 | - | - | [7] |

Note: Specific kinetic data for the glucuronidation of pregnanediol isomers by individual UGT isoforms is limited in the current literature. The data presented here for UGTs are for other relevant steroid or drug substrates to provide a general indication of their catalytic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Quantification of this compound by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of PdG in urine and serum[3][8].

a. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 2000 x g for 10 minutes to pellet any precipitate.

-

To 100 µL of the supernatant, add 900 µL of methanol (B129727) containing an internal standard (e.g., d5-Pregnanediol Glucuronide).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Monitor the transition from the precursor ion (m/z of [M-H]⁻) to a specific product ion.

-

Internal Standard (d5-PdG): Monitor the corresponding transition for the deuterated internal standard.

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

c. Data Analysis

-

Construct a calibration curve using standards of known PdG concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of PdG in the samples by interpolating their peak area ratios on the calibration curve.

Enzyme Activity Assay for 5α-Reductase

This protocol is based on general methods for assaying 5α-reductase activity[9].

a. Reagents

-

Enzyme Source: Microsomal fraction isolated from liver tissue or recombinant 5α-reductase.

-

Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.5.

-

Substrate: Progesterone (dissolved in ethanol (B145695) or DMSO).

-

Cofactor: NADPH.

-

Stopping Solution: Ethyl acetate (B1210297).

-

Internal Standard: e.g., 5α-dihydrotestosterone.

b. Assay Procedure

-

Pre-warm the reaction buffer to 37°C.

-

In a microcentrifuge tube, combine the enzyme source, buffer, and NADPH.

-

Initiate the reaction by adding the progesterone substrate. The final reaction volume is typically 200 µL.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1 mL of ice-cold ethyl acetate containing the internal standard.

-

Vortex vigorously for 1 minute to extract the steroids.

-

Centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS or HPLC.

c. Product Detection and Analysis

-

Quantify the formation of 5α-dihydroprogesterone using a validated LC-MS/MS or HPLC method with a standard curve.

-

Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

In Vitro UGT Activity Assay for Pregnanediol Glucuronidation

This is a general protocol that can be adapted for measuring the glucuronidation of pregnanediol isomers by specific UGT isoforms.

a. Reagents

-

Enzyme Source: Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT2B7) expressed in a suitable system.

-

Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 10 mM MgCl₂.

-

Substrate: α-pregnanediol or β-pregnanediol (dissolved in DMSO).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Detergent (optional, for activating microsomes): Alamethicin (B1591596).

-

Stopping Solution: Acetonitrile containing an internal standard (e.g., d5-Pregnanediol Glucuronide).

b. Assay Procedure

-

If using microsomes, pre-incubate them with alamethicin on ice for 15 minutes to activate the UGTs.

-

In a microcentrifuge tube, combine the enzyme source, buffer, and pregnanediol substrate. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA. The final reaction volume is typically 100 µL.

-

Incubate at 37°C for a defined period (e.g., 60 minutes), ensuring linearity of product formation.

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant for analysis of this compound by LC-MS/MS as described previously.

c. Data Analysis

-

Determine the amount of PdG formed using a standard curve.

-

Calculate the UGT activity as the rate of product formation (e.g., pmol/min/mg protein).

-

For kinetic analysis, perform the assay with varying substrate concentrations to determine K_m_ and V_max_ values.

Regulation of the Pathway

The synthesis of this compound is regulated at multiple levels, primarily through the transcriptional control of the involved enzymes.

-

Transcriptional Regulation: The expression of genes encoding 5α-reductase, 3α-HSD, 20α-HSD, and UGTs is influenced by various nuclear receptors and transcription factors. For instance, steroidogenic factor 1 (SF-1) and liver receptor homolog 1 (LRH-1) are key regulators of steroidogenic gene expression[10]. The expression of UGTs can be induced by xenobiotics and endogenous compounds through activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR)[7].

-

Substrate Availability: The rate of PdG synthesis is also dependent on the availability of the initial substrate, progesterone, the levels of which fluctuate significantly during the menstrual cycle and pregnancy.

Conclusion

The biochemical pathway of this compound synthesis is a complex and tightly regulated process involving a series of reductive and conjugative enzymatic reactions. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is crucial for researchers in reproductive health and drug development. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this important metabolic route. Further research is warranted to fully elucidate the specific roles and kinetic properties of the UGT isoforms in pregnanediol glucuronidation and to explore the potential for allosteric regulation of the pathway enzymes.

References

- 1. Transcriptional regulation of the mouse steroid 5α-reductase type II gene by progesterone in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Sigma-1 receptors and progesterone metabolizing enzymes in nociceptive sensory neurons of the female rat trigeminal ganglia: A neural substrate for the antinociceptive actions of progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of progesterone metabolizing enzyme genes (AKR1C1, AKR1C2, AKR1C3, SRD5A1, SRD5A2) is altered in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary Pregnanediol-3-Glucuronide and Pregnancy Outcomes in Frozen Embryo Transfer Cycles: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional regulation of genes related to progesterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Pregnanediol 3-Glucuronide (PdG) in the Luteal Phase: A Technical Overview for Researchers and Clinicians

For Immediate Release

This technical guide provides a comprehensive analysis of Pregnanediol (B26743) 3-glucuronide (PdG), the principal urinary metabolite of progesterone (B1679170), and its critical role in the assessment of the luteal phase of the menstrual cycle. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical pathways, quantitative dynamics, and methodologies pertinent to the study of PdG.

Introduction: The Significance of PdG in Reproductive Endocrinology

Pregnanediol 3-glucuronide (PdG) is an inactive, water-soluble metabolite of progesterone, conjugated in the liver to facilitate its excretion in urine.[1] The measurement of urinary PdG offers a non-invasive and reliable method to confirm ovulation and monitor the functional status of the corpus luteum throughout the luteal phase.[2] Its levels in urine correlate with serum progesterone concentrations, providing a valuable window into luteal phase health, which is paramount for the establishment and maintenance of a potential pregnancy.[3]

The Biochemical Journey: From Progesterone to Urinary PdG

The transformation of progesterone into its excretable form, PdG, involves a multi-step enzymatic process primarily occurring in the liver. Understanding this pathway is fundamental to interpreting urinary PdG levels accurately.

Progesterone Metabolism Pathway

Progesterone undergoes reduction and subsequent conjugation before it can be excreted. The key enzymatic steps are as follows:

-

Reduction of Progesterone: Progesterone is first reduced to pregnanediol. This involves the action of two key enzymes: 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

Glucuronidation: The resulting pregnanediol is then conjugated with a glucuronic acid molecule by the enzyme UDP-glucuronosyltransferase (UGT) to form the water-soluble and excretable this compound (PdG).[1]

Quantitative Analysis of PdG in the Luteal Phase

The concentration of PdG in urine exhibits characteristic fluctuations throughout the menstrual cycle, with a significant rise during the luteal phase, confirming ovulation.

Urinary PdG Levels Across the Menstrual Cycle

The following table summarizes typical urinary PdG concentrations during different phases of the menstrual cycle. It is important to note that absolute values can vary between individuals and with the hydration status of the individual.

| Menstrual Cycle Phase | Typical Urinary PdG Levels (µg/mL) |

| Follicular Phase | 0 - 3 |

| Luteal Phase | 6 - 40 |

| Anovulatory Cycle | Consistently < 5 |

Note: A sustained rise in PdG above 5 µg/mL for at least three consecutive days is a strong indicator of ovulation.[2]

Correlation between Serum Progesterone and Urinary PdG

Urinary PdG levels are a reliable surrogate for serum progesterone, although a direct numerical conversion is not straightforward due to differences in metabolism and clearance. However, a strong positive correlation exists.

| Serum Progesterone (ng/mL) | Corresponding Urinary PdG (µg/mL) | Clinical Interpretation |

| < 3 | < 5 | Anovulation or Follicular Phase |

| > 5 | > 5 | Ovulation has occurred |

| > 10 | > 10 | Robust Luteal Phase |

Data compiled from multiple sources indicating general correlative trends.[3][4]

Methodologies for PdG Measurement

Accurate quantification of urinary PdG is crucial for its clinical and research applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Competitive ELISA for Urinary PdG

Competitive ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying PdG in urine.

Principle: This assay is based on the competitive binding between PdG in the sample and a known amount of enzyme-labeled PdG for a limited number of binding sites on a specific anti-PdG antibody. The amount of enzyme-labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample.

Step-by-Step Protocol:

-

Plate Coating: Coat the wells of a microtiter plate with a capture antibody (e.g., goat anti-rabbit IgG). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

-

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Preparation: Prepare a standard curve using known concentrations of PdG. Dilute urine samples as required.

-

Competitive Reaction: Add the standards, controls, and urine samples to the wells, followed by the addition of a fixed amount of HRP-conjugated PdG and a limited amount of anti-PdG antibody. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate as described in step 2 to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme (HRP) will catalyze a color change. Incubate for 15-30 minutes in the dark.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding PdG concentrations. Determine the PdG concentration in the samples by interpolating their absorbance values from the standard curve.

Experimental Protocol: LC-MS/MS for Urinary PdG

LC-MS/MS offers high specificity and sensitivity for the quantification of PdG, making it a gold-standard reference method.

Principle: This technique separates PdG from other urinary components using liquid chromatography, followed by its ionization and detection based on its unique mass-to-charge ratio using tandem mass spectrometry.

Step-by-Step Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex and centrifuge the samples to pellet any precipitates.

-

Perform a "dilute and shoot" method by diluting the supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., deuterated PdG).

-

-

Liquid Chromatography (LC) Separation:

-

Inject the prepared sample into an LC system.

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid). The gradient is programmed to separate PdG from other analytes.

-

-

Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionize the PdG molecules using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Select the precursor ion of PdG in the first quadrupole (Q1).

-

Fragment the precursor ion in the collision cell (Q2).

-

Detect the specific product ions in the third quadrupole (Q3).

-

Monitor specific precursor-to-product ion transitions for both PdG and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known PdG concentrations.

-

Quantify the PdG concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Clinical and Research Utility of PdG Measurement

The assessment of urinary PdG is a powerful tool in reproductive medicine and research, providing key insights into the luteal phase.

Applications include:

-

Confirmation of Ovulation: A sustained rise in PdG is a reliable indicator that ovulation has occurred.[5]

-

Assessment of Luteal Phase Deficiency: Inadequate PdG levels during the luteal phase may suggest a luteal phase defect, which can be a cause of infertility.

-

Fertility Monitoring: Tracking urinary PdG can help in identifying the fertile window and assessing the optimal timing for conception.

-

Monitoring Progesterone Supplementation: In assisted reproductive technologies, urinary PdG can be used to monitor the efficacy of exogenous progesterone administration.

Conclusion

This compound is an indispensable biomarker in the field of reproductive endocrinology. Its non-invasive measurement provides a wealth of information regarding the luteal phase, making it a cornerstone of both clinical practice and research. The methodologies outlined in this guide, from the foundational biochemistry to advanced analytical techniques, provide a robust framework for the accurate assessment of PdG and its role in female reproductive health.

References

Pregnanediol 3-Glucuronide (PdG): A Primary Urinary Metabolite of Progesterone - A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG) is the principal urinary metabolite of progesterone (B1679170), a critical steroid hormone in the female reproductive cycle and pregnancy.[1][2] Progesterone is primarily metabolized in the liver, where it undergoes a series of enzymatic reactions, culminating in the formation of water-soluble conjugates that can be excreted in the urine.[3] The most abundant of these is 5β-pregnane-3α,20α-diol glucuronide, commonly known as Pregnanediol-3-Glucuronide (PdG).[3] Consequently, the quantification of urinary PdG serves as a non-invasive and reliable surrogate for assessing progesterone production and activity.[3][4]

This technical guide provides an in-depth overview of PdG, including its metabolic pathway, quantitative analysis, and clinical significance. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in reproductive endocrinology, fertility, and related fields.

Progesterone Metabolism and PdG Formation

The metabolic conversion of progesterone to PdG primarily occurs in the liver and involves a two-step process: reduction followed by glucuronidation.

Step 1: Reduction of Progesterone

Progesterone is first reduced to pregnanediol. This process is initiated by the enzymes 5α-reductase and 5β-reductase, which convert progesterone into 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively.[2] These intermediates are then further metabolized by hydroxysteroid dehydrogenases to form various isomers of pregnanediol, with the β-isomer being the predominant form leading to PdG.[2]

Step 2: Glucuronidation of Pregnanediol

In the second step, a glucuronic acid molecule is attached to the pregnanediol molecule, a process catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).[2] This conjugation reaction increases the water solubility of the steroid, facilitating its excretion by the kidneys into the urine.[2] The resulting molecule is Pregnanediol 3-glucuronide (PdG).

Below is a diagram illustrating the metabolic pathway from progesterone to PdG.

Quantitative Analysis of Urinary PdG

The measurement of PdG in urine is a cornerstone for assessing progesterone levels non-invasively. The two most prevalent analytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Urinary PdG Levels

The following tables summarize quantitative data for urinary PdG levels across the menstrual cycle and in early pregnancy. These values are essential for the interpretation of results in a research or clinical setting.

| Menstrual Cycle Phase | Typical Urinary PdG Concentration (µg/mL) | Typical Urinary PdG Excretion Rate (µmol/24h) |

| Follicular Phase | 0-3[5] | < 7[6] |

| Luteal Phase | 6-40[5] | > 9 (proof of ovulation)[6] |

| Luteal Phase (fertile) | > 13.5 (sufficient for pregnancy)[6] |

Table 1: Urinary PdG Levels Throughout the Menstrual Cycle.

| Condition | Urinary PdG Concentration (µg/mL) | Notes |

| Ovulation Confirmation | > 5 µg/mL for three consecutive days[2] | High sensitivity and specificity for confirming ovulation.[2] |

| Early Pregnancy (general) | > 10 µg/mL | Levels remain elevated and rise progressively. |

| 6 Weeks Gestation | 15-40 µg/mL or higher | Reflects increasing progesterone needed to sustain the pregnancy. |

| Non-conception cycles | Lower log(PdG) concentrations in the follicular phase compared to clinical pregnancy cycles.[7] | |

| Early pregnancy loss |

Table 2: Urinary PdG Levels for Ovulation Confirmation and in Early Pregnancy.

Experimental Protocols

Detailed methodologies for the two primary methods of urinary PdG quantification are provided below.

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[8][9]

Principle:

In a competitive ELISA for PdG, a known amount of enzyme-labeled PdG (conjugate) competes with the PdG present in the urine sample for a limited number of binding sites on a specific anti-PdG antibody coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of PdG in the sample. The enzymatic reaction with a substrate produces a color change, which is measured spectrophotometrically.

Materials:

-

Anti-PdG antibody-coated 96-well microplate

-

PdG standard solutions

-

PdG-enzyme conjugate (e.g., HRP-conjugate)

-

Assay Buffer

-

Wash Buffer

-

Substrate solution (e.g., TMB)

-

Stop Solution

-

Microplate reader

-

Precision pipettes and tips

-

Urine samples

Procedure:

-

Sample Preparation:

-

Assay Procedure:

-

Allow all reagents to reach room temperature before use.

-

Add a specific volume (e.g., 50 µL) of standards, controls, and diluted urine samples to the appropriate wells of the microplate.[8]

-

Add the PdG-enzyme conjugate to each well.[9]

-

Add the anti-PdG antibody to each well (except for non-specific binding wells).[9]

-

Incubate the plate, typically for 2 hours at room temperature, with shaking.[8]

-

Wash the plate multiple times (e.g., 4 times) with Wash Buffer to remove unbound reagents.[8]

-

Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.[8]

-

Add the Stop Solution to each well to terminate the enzymatic reaction.[8]

-

-

Data Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: Urinary PdG Measurement by LC-MS/MS ("Dilute and Shoot")

This protocol describes a rapid and sensitive "dilute and shoot" method for the quantification of urinary PdG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which requires minimal sample preparation.[10]

Principle:

This method involves diluting the urine sample with a solvent containing an internal standard and directly injecting the mixture into the LC-MS/MS system. The liquid chromatography (LC) component separates PdG from other urinary components based on its physicochemical properties. The tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection and quantification of PdG based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials and Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

C18 analytical column (e.g., 100 x 2.1 mm, 1.6 µm)

-

PdG certified reference material

-

Isotope-labeled internal standard (IS), e.g., PDG-¹³C₅

-

Methanol (MeOH) and water (LC-MS grade)

-

Ammonium fluoride (B91410) (NH₄F)

-

Autosampler vials

-

Precision pipettes and tips

-

Urine samples

Procedure:

-

Sample and Calibrator Preparation:

-

Prepare stock solutions of PdG and the internal standard in methanol.

-

Create a series of working standard solutions by serially diluting the PdG stock solution.

-

For each sample, calibrator, and blank, pipette a small volume (e.g., 7 µL) into a 96-well plate or autosampler vial.[10]

-

Add a larger volume (e.g., 693 µL) of a cold 50/50 (v/v) methanol/water solution containing the internal standard to each well.[10]

-

Shake the mixture for 10 minutes.[10]

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example): [10]

-

Column: C18 analytical column

-

Mobile Phase A: 2 mM NH₄F in water

-

Mobile Phase B: Methanol

-

Gradient elution program

-

Flow Rate: 400 µL/min

-

Injection Volume: 20 µL

-

-

MS/MS Conditions (Example): [10]

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitor specific precursor-to-product ion transitions for PdG and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for PdG and the internal standard.

-

Calculate the ratio of the PdG peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of PdG in the samples from the calibration curve.

-

Method Validation:

A comprehensive validation of the LC-MS/MS method should be performed to ensure its reliability, including the assessment of:

-

Linearity

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix effects

-

Recovery

-

Stability

Comparison of Analytical Methods

Both ELISA and LC-MS/MS are powerful techniques for urinary PdG quantification, each with its own advantages and limitations.

| Parameter | ELISA | LC-MS/MS |

| Specificity | Can be subject to cross-reactivity with structurally similar molecules.[11] | Highly specific due to mass-based detection and fragmentation.[12] |

| Sensitivity | Generally good, but may be limited for very low concentrations. | Typically offers higher sensitivity and lower limits of detection.[12][13] |

| Throughput | Well-suited for high-throughput screening of many samples. | Can have lower throughput depending on the run time per sample. |

| Cost | Generally lower cost per sample. | Higher initial instrument cost and operational expenses.[13] |

| Sample Preparation | Often requires dilution; some kits may recommend extraction. | "Dilute and shoot" methods offer minimal sample preparation. |

| Accuracy | May overestimate concentrations compared to LC-MS/MS, especially at low levels.[11] | Considered the "gold standard" for accuracy in steroid hormone analysis. |

Table 3: Comparison of ELISA and LC-MS/MS for Urinary PdG Analysis.

Clinical and Research Applications

The measurement of urinary PdG has numerous applications in both clinical practice and research:

-

Confirmation of Ovulation: A sustained rise in PdG levels in the luteal phase is a reliable indicator that ovulation has occurred.[2][14] This is crucial for fertility assessment and timing of intercourse for conception.

-

Monitoring Luteal Phase Function: Adequate progesterone production during the luteal phase is essential for successful implantation and early pregnancy. Low PdG levels may indicate a luteal phase defect.[15]

-

Assessing Pregnancy Viability: In early pregnancy, rising PdG levels are associated with a healthy pregnancy, while low or declining levels may indicate a risk of pregnancy loss.[15]

-

Monitoring Progesterone Therapy: Urinary PdG can be used to monitor the efficacy of exogenous progesterone supplementation.

-

Fertility Awareness-Based Methods: At-home PdG tests are increasingly used in fertility awareness-based methods of family planning.[16]

-

Drug Development: In clinical trials for drugs affecting the reproductive system, urinary PdG can serve as a valuable pharmacodynamic biomarker.

Conclusion

This compound is a clinically significant urinary metabolite that provides a non-invasive window into progesterone activity. The accurate quantification of urinary PdG using methods such as ELISA and LC-MS/MS is a powerful tool for researchers, scientists, and clinicians in the fields of reproductive health, endocrinology, and drug development. This technical guide has provided a comprehensive overview of the core principles, methodologies, and applications related to PdG analysis, serving as a foundational resource for professionals in these areas.

References

- 1. benchchem.com [benchchem.com]

- 2. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 3. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 4. shop.miracare.com [shop.miracare.com]

- 5. blog.inito.com [blog.inito.com]

- 6. Frontiers | The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. arborassays.com [arborassays.com]

- 10. iris.unito.it [iris.unito.it]

- 11. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review - FACTS About Fertility [factsaboutfertility.org]

- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 16. shop.miracare.com [shop.miracare.com]

The Physiological Role of Pregnanediol-3-Glucuronide in Pregnancy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Progesterone (B1679170) is the critical steroid hormone responsible for establishing and maintaining pregnancy. Direct measurement of progesterone, however, is often confounded by its pulsatile secretion, leading to significant fluctuations in serum levels. Pregnanediol-3-glucuronide (PdG), the primary and biologically inactive urinary metabolite of progesterone, offers a non-invasive and time-averaged alternative for assessing progesterone activity. Monitoring urinary PdG provides a reliable reflection of systemic progesterone production, making it an invaluable biomarker in reproductive health research, fertility monitoring, and the clinical development of progestogenic therapies. This guide details the biochemistry of PdG, its physiological significance during pregnancy, quantitative levels, detailed analytical protocols, and its application in research and drug development.

Biochemistry and Metabolism of Pregnanediol-3-Glucuronide

Pregnanediol-3-glucuronide (PdG) is the terminal metabolite of progesterone, formed primarily in the liver through a multi-step enzymatic process designed to increase its water solubility for renal excretion.[1][2]

The metabolic pathway is as follows:

-

Reduction: Progesterone is first reduced to pregnanediol (B26743). This occurs via two main pathways involving 5α-reductase or 5β-reductase, followed by the action of hydroxysteroid dehydrogenases. The major resulting isomer is 5β-pregnane-3α,20α-diol.[3]

-

Glucuronidation: In the liver, the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid molecule to the pregnanediol molecule.[2] This conjugation reaction creates Pregnanediol-3-glucuronide, a highly water-soluble compound that can be efficiently eliminated from the body in urine.[1]

Approximately 15-30% of a dose of progesterone is metabolized and excreted as PdG.[4]

Physiological Function in Pregnancy

PdG itself is considered a biologically inactive terminal metabolite.[5] Its physiological function is indirect, serving as a robust and reliable proxy for the production of its parent hormone, progesterone. Progesterone is indispensable for pregnancy and exerts its effects by:

-

Preparing the Endometrium: Inducing the transition of the uterine lining from a proliferative to a secretory state, making it receptive to embryo implantation.

-

Maintaining Uterine Quiescence: Suppressing myometrial contractility to prevent preterm labor.

-

Immunomodulation: Promoting maternal immune tolerance to the semi-allogeneic fetus.

-

Supporting Embryogenesis: Playing a critical role in the early stages of embryo development.

Because urinary PdG levels correlate strongly with serum progesterone, they provide a non-invasive, integrated measure of progesterone production, which is essential for confirming ovulation, assessing luteal phase adequacy, and monitoring the health of an early pregnancy.[6][7] Abnormally low PdG levels in early pregnancy may signal insufficient progesterone production, indicating an increased risk of miscarriage or ectopic pregnancy.[2]

Quantitative Data on Urinary PdG Levels

Urinary PdG levels fluctuate throughout the menstrual cycle and rise significantly during pregnancy. The data is often presented as a concentration (e.g., µg/mL or ng/mL) or normalized to creatinine (B1669602) (e.g., ng/mg Cr) to account for variations in urine dilution.

| Phase/Stage | Typical Urinary PdG Range | Clinical Significance |

| Follicular Phase | 0-3 µg/mL | Baseline levels before ovulation. |

| Post-Ovulation (Luteal Phase) | 6-40 µg/mL | A sustained rise above 5 µg/mL for at least three days confirms ovulation.[2][8] |

| Early Pregnancy (First Trimester) | >10 µg/mL (sustained and rising) | Levels remain elevated beyond the typical luteal phase, reflecting progesterone production from the corpus luteum and then the placenta. |

| By 6 Weeks Gestation | 15-40 µg/mL or higher | Indicates increasing placental progesterone production crucial for maintaining the pregnancy. |

| Second & Third Trimesters | Continues to rise progressively | Reflects the dominant role of the placenta in progesterone synthesis. |

Note: Absolute values can vary significantly between individuals and testing methodologies. These ranges are representative.

Experimental Protocols for PdG Measurement

The two primary methods for quantifying urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Competitive ELISA for Urinary PdG

This protocol is based on commercially available competitive ELISA kits.[9][10]

Principle: In a competitive ELISA, unlabeled antigen in the sample (urinary PdG) competes with a fixed amount of labeled antigen (e.g., PdG-peroxidase conjugate) for a limited number of binding sites on a specific primary antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

Methodology:

-

Sample Preparation:

-

Collect first-morning urine samples.

-

Centrifuge samples to remove particulate matter.

-

Dilute samples in Assay Buffer as required to fall within the standard curve range. A typical starting dilution is 1:10.

-

-

Assay Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the provided PdG standard (e.g., from 50 ng/mL down to ~0.4 ng/mL) in Assay Buffer.[11]

-

Reagent Addition:

-

Pipette 50 µL of standards and diluted samples into appropriate wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[10]

-

Add 25 µL of PdG-peroxidase conjugate to each well.[9]

-

Add 25 µL of rabbit anti-PdG polyclonal antibody to each well to initiate the competitive reaction.[9]

-

-

Incubation: Cover the plate and incubate for 2 hours at room temperature, typically with shaking.[10]

-

Washing: Aspirate the solution from the wells and wash 4 times with 300 µL of 1X Wash Buffer.

-

Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate to each well and incubate for 30 minutes at room temperature in the dark. A blue color will develop.[9]

-

Stopping Reaction: Add 50 µL of Stop Solution (e.g., 1N HCl) to each well. The color will change from blue to yellow.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the log of the standard concentration. A four-parameter logistic (4-PL) curve fit is typically used.

-

Calculate the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

-

Protocol: LC-MS/MS for Urinary PdG

LC-MS/MS is the gold standard for steroid hormone quantification, offering high specificity and sensitivity.[12] This is a representative protocol synthesized from standard metabolomics procedures.[13][14]

Principle: This method involves enzymatic hydrolysis to remove the glucuronide moiety, followed by chromatographic separation of pregnanediol from other urinary components, and finally, highly specific detection and quantification using tandem mass spectrometry.

Methodology:

-

Sample Preparation & Hydrolysis:

-

To a 200 µL urine sample, add an internal standard (e.g., deuterated PdG or a related steroid).

-

Add 200 µL of phosphate (B84403) buffer (pH 6.8) to stabilize the reaction.

-

Add β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia).[13]

-

Incubate the mixture at 37°C for 2-4 hours to cleave the glucuronide group from pregnanediol.

-

-

Extraction (Protein Precipitation & Cleanup):

-

Stop the enzymatic reaction by adding 800 µL of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[14]

-

Vortex thoroughly and incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis or drying.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water).

-

Inject the sample (e.g., 10 µL) onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) to separate pregnanediol from other metabolites.

-

-

Mass Spectrometry:

-

Ionize the column eluent using an electrospray ionization (ESI) source, typically in negative or positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both native pregnanediol and the internal standard for highly specific detection and quantification.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Generate a standard curve using known concentrations of pregnanediol standard.

-

Calculate the concentration of pregnanediol in the original urine sample based on the peak area ratio relative to the standard curve.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 3. mro.massey.ac.nz [mro.massey.ac.nz]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 8. blog.inito.com [blog.inito.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. arborassays.com [arborassays.com]

- 11. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 12. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Definitive Guide to Pregnanediol 3-Glucuronide (PdG) in Ovulation Confirmation: A Technical Resource for Researchers and Clinicians

Authored for professionals in research, clinical diagnostics, and pharmaceutical development, this document provides a comprehensive technical overview of pregnanediol (B26743) 3-glucuronide (PdG) as a pivotal biomarker for the confirmation of ovulation. This guide details the underlying physiology, analytical methodologies for quantification, and the clinical validation workflow pertinent to its application.

Executive Summary

Pregnanediol 3-glucuronide (PdG) is the primary urinary metabolite of progesterone (B1679170), a hormone essential for the regulation of the menstrual cycle and the maintenance of a healthy pregnancy. The detection and quantification of PdG in urine serve as a non-invasive and reliable method to confirm ovulation. Following ovulation, the corpus luteum produces progesterone, leading to a significant and sustained increase in urinary PdG levels. This elevation provides a definitive indication that ovulation has occurred, a critical piece of information in fertility assessment, the development of fertility awareness-based methods (FABMs), and the clinical management of infertility. This guide will explore the metabolic pathway of progesterone to PdG, present detailed protocols for its quantification, summarize key clinical data, and outline the workflow for its validation as a clinical biomarker.

The Physiological Basis of PdG as an Ovulation Biomarker

Progesterone is a steroid hormone primarily produced by the corpus luteum in the ovary following the release of an egg during ovulation. It plays a crucial role in preparing the endometrium for the potential implantation of a fertilized egg.

Progesterone Metabolism

Progesterone is metabolized predominantly in the liver. The metabolic pathway involves the reduction of progesterone to pregnanediol, which is then conjugated with glucuronic acid to form the water-soluble compound, this compound (PdG). This conjugation facilitates its excretion in the urine. Approximately 15% to 30% of a parenteral dose of progesterone is metabolized into pregnanediol glucuronide.

Progesterone Signaling Pathway

Progesterone exerts its effects by binding to progesterone receptors (PRs), which are expressed in various tissues, including the endometrium. The binding of progesterone to its receptor initiates a signaling cascade that leads to the regulation of target gene expression, ultimately preparing the uterus for pregnancy.

Figure 1: Simplified Progesterone Signaling Pathway.

Quantitative Analysis of Urinary PdG

The accurate quantification of urinary PdG is paramount for its use as a biomarker. The two primary analytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urinary PdG Concentration Throughout the Menstrual Cycle

Urinary PdG levels fluctuate predictably throughout the menstrual cycle, providing a clear distinction between the pre-ovulatory (follicular) and post-ovulatory (luteal) phases.

| Menstrual Cycle Phase | Typical Urinary PdG Concentration (µg/mL) |

| Follicular Phase | < 5 |

| Luteal Phase | > 5 |

| Anovulatory Cycle | Remains < 5 |

Table 1: Typical Urinary PdG Concentrations.

A sustained elevation of urinary PdG above 5 µg/mL for at least three consecutive days is widely accepted as confirmation of ovulation.[1]

Experimental Protocols

Competitive ELISA for Urinary PdG

This protocol is based on the principle of competitive binding, where PdG in the sample competes with a fixed amount of enzyme-labeled PdG for a limited number of antibody binding sites.

4.1.1 Materials

-

Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

-

PdG standard

-

Urinary samples

-

PdG-peroxidase conjugate

-

Polyclonal antibody to PdG

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

4.1.2 Procedure

-

Sample Preparation: Dilute urine samples with assay buffer. A dilution factor of 1:10 to 1:100 is typical, depending on the expected concentration.

-

Assay Setup: Add standards, controls, and diluted samples to the appropriate wells of the microtiter plate.

-

Competitive Reaction: Add the PdG-peroxidase conjugate and the anti-PdG antibody to each well. Incubate for a specified time (e.g., 2 hours) at room temperature with gentle shaking.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.

-

Substrate Incubation: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of PdG in the sample.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

LC-MS/MS for Urinary PdG

LC-MS/MS offers high sensitivity and specificity for the quantification of PdG. A "dilute-and-shoot" method is often employed for its simplicity and high throughput.

4.2.1 Materials and Instrumentation

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

-

PdG analytical standard and a stable isotope-labeled internal standard (e.g., PdG-d5).

-

LC-MS grade solvents (e.g., water, acetonitrile (B52724), formic acid).

4.2.2 Procedure

-

Sample Preparation: Dilute the urine sample with a solution containing the internal standard (e.g., 1:100 dilution in 50% methanol/water with internal standard). Vortex thoroughly.

-

Chromatographic Separation: Inject the diluted sample onto the LC system. Use a gradient elution program with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate PdG from other urinary components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode and monitor specific precursor-to-product ion transitions for both PdG and its internal standard (Multiple Reaction Monitoring - MRM).

-

Example PdG Transition: m/z 495.3 → 319.2

-

Example PdG-d5 Transition: m/z 500.3 → 324.2

-

-

Data Analysis: Quantify the concentration of PdG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the PdG standard.

Clinical Validation Workflow

The validation of urinary PdG as a biomarker for ovulation confirmation follows a structured process to ensure its clinical utility and reliability.

References

Chemical structure and properties of Pregnanediol 3-glucuronide.

An in-depth exploration of the chemical structure, properties, and analytical methodologies for a key biomarker in reproductive science.

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG), a major urinary metabolite of progesterone (B1679170), serves as a critical biomarker for ovulation and luteal phase function in reproductive health research and clinical diagnostics.[1][2] Its non-invasive measurement in urine provides a reliable indication of progesterone production, offering valuable insights for researchers, scientists, and drug development professionals in the fields of endocrinology, reproductive medicine, and pharmacology.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methods for Pregnanediol 3-glucuronide.

Chemical Structure and Properties

This compound, systematically named (3α,5β,20S)-20-hydroxypregnan-3-yl β-D-glucopyranosiduronic acid, is a steroid conjugate.[1] It is formed in the liver through the glucuronidation of pregnanediol, a downstream metabolite of progesterone.[3][4] This conjugation with glucuronic acid significantly increases its water solubility, facilitating its excretion in urine.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | 5β-Pregnane-3α,20α-diol 3-glucuronide, PdG, Pregnanediol glucuronide | [1][6] |

| CAS Number | 1852-49-9 | [1] |

| Molecular Formula | C₂₇H₄₄O₈ | [1] |

| Molecular Weight | 496.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | >94°C (decomposes) | [7] |

| Solubility | Soluble in ethanol (B145695) (20 mg/mL) | [1] |

| Storage Temperature | -20°C | [1] |

Biological Significance and Quantitative Levels

The quantification of urinary this compound is a cornerstone of fertility monitoring and reproductive health assessment. Its levels correlate with serum progesterone concentrations and provide a time-averaged measure of progesterone production, which is crucial for understanding the menstrual cycle and early pregnancy.[1]

Urinary Concentration Ranges

The following table summarizes typical urinary concentration ranges of this compound across different physiological states. It is important to note that these values can vary between individuals and analytical methods.

| Physiological State | Typical Urinary Concentration Range | Reference |

| Follicular Phase | < 5 µg/mL | [8] |

| Luteal Phase (Ovulatory) | > 5 µg/mL for at least 3 consecutive days | [8][9] |

| Early Pregnancy | > 10 µg/mL and rising | [10] |

Metabolic Pathway of Progesterone to this compound

The conversion of progesterone to this compound involves a multi-step enzymatic process primarily occurring in the liver. The pathway begins with the reduction of progesterone and culminates in the conjugation with glucuronic acid.

Experimental Protocols for Quantification

The accurate measurement of this compound is essential for its clinical and research applications. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying this compound in urine. Commercial kits are readily available.

Principle: A competitive immunoassay where urinary this compound competes with a labeled this compound conjugate for binding to a limited number of specific antibodies. The amount of bound labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Typical Protocol:

-

Sample Collection and Preparation:

-

Collect a first-morning urine sample.

-

Centrifuge the sample to remove any particulate matter.

-

Dilute the urine sample with the assay buffer provided in the kit. The dilution factor will depend on the expected concentration and the kit's sensitivity.

-

-

Assay Procedure (based on a typical commercial kit):

-

Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.

-

Add the enzyme-conjugated this compound to each well.

-

Add the specific anti-Pregnanediol 3-glucuronide antibody to each well to initiate the competitive binding.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours).

-

Wash the plate multiple times to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Incubate for a specific duration to allow color development.

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the result by the dilution factor to obtain the final concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound and is considered a reference method.[7]

Principle: This technique separates this compound from other urinary components using liquid chromatography, followed by its specific detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio and fragmentation pattern.

Typical Protocol:

-

Sample Preparation:

-

Collect a 24-hour or spot urine sample.[11]

-

An internal standard (e.g., a stable isotope-labeled this compound) is added to the urine sample for accurate quantification.

-

For some methods, a "dilute-and-shoot" approach is used where the urine is simply diluted with a suitable solvent before injection.[3]

-

Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the prepared sample into an LC system equipped with a suitable analytical column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of two or more solvents (e.g., water with a small amount of formic acid and methanol (B129727) or acetonitrile) to separate this compound from other compounds.

-

-

Tandem Mass Spectrometry:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for highly selective detection and quantification.

-

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of urinary this compound.

Conclusion

This compound is an indispensable biomarker in reproductive science. A thorough understanding of its chemical properties, metabolic pathway, and the nuances of its analytical quantification is paramount for researchers and drug development professionals. The methodologies outlined in this guide, from the high-throughput capabilities of ELISA to the high specificity of LC-MS/MS, provide robust tools for accurately assessing progesterone metabolism and its physiological implications. As research in this field continues to advance, the precise and reliable measurement of this compound will remain a key component in unraveling the complexities of reproductive health and developing novel therapeutic interventions.

References

- 1. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 2. aosrd.org [aosrd.org]

- 3. iris.unito.it [iris.unito.it]

- 4. Rapid UHPLC-MS/MS measurement of this compound in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of progesterone on some enzymes of fat and carbohydrate metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone: creation, receptors, effects, and metabolism [geneticlifehacks.com]

- 7. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 9. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review - FACTS About Fertility [factsaboutfertility.org]

- 10. bellehealth.co [bellehealth.co]

- 11. Urine Steroid Profile [heftpathology.com]

A Technical Guide to Pregnanediol 3-Glucuronide (PdG) in Non-Human Primates for Reproductive Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of pregnanediol (B26743) 3-glucuronide (PdG) measurement for reproductive monitoring in non-human primates. PdG, a principal metabolite of progesterone (B1679170), serves as a reliable non-invasive biomarker for tracking ovarian cyclicity, detecting ovulation, and confirming pregnancy. This document outlines detailed experimental protocols, presents comparative quantitative data across various primate species, and illustrates key biological and experimental pathways.

Introduction: The Significance of Pregnanediol 3-Glucuronide in Reproductive Monitoring

Progesterone is a critical steroid hormone that governs the reproductive cycle and maintains pregnancy.[1] Direct measurement of progesterone in serum, however, can be misleading due to its pulsatile secretion.[1] Monitoring the urinary metabolite, this compound (PdG), offers a non-invasive alternative that reflects progesterone production and metabolism over time, providing a more integrated assessment of reproductive status.[1][2] This approach is particularly valuable for longitudinal studies in non-human primates, minimizing stress associated with repeated blood collection.[2]

Urinary and fecal monitoring of steroid metabolites like PdG has been successfully applied to assess ovarian function and reproductive states in a wide range of primate taxa, from prosimians to great apes, including wild populations.[3][4]

Progesterone Metabolism to this compound

Progesterone is primarily metabolized in the liver into various compounds. The pathway to its main urinary metabolite, PdG, involves several enzymatic steps. Progesterone is first converted to pregnanediol, which is then conjugated with glucuronic acid to form the water-soluble PdG, which is excreted in the urine.[1][5]

Quantitative Data on this compound Levels in Non-Human Primates

The following tables summarize urinary and fecal PdG concentrations in various non-human primate species during different phases of their reproductive cycles. These values are indicative and can vary based on individual differences, diet, and the specific assay used. Data is presented as mean ± standard deviation or range, with units as reported in the cited literature.

Table 1: Urinary this compound (PdG) Levels in Non-Human Primates

| Species | Follicular Phase (ng/mg Cr) | Luteal Phase (ng/mg Cr) | Pregnancy (ng/mg Cr) | Source(s) |

| Great Apes | ||||

| Lowland Gorilla (Gorilla gorilla gorilla) | 10 - 100 | 100 - 2400 | Elevated | [3][6] |

| Chimpanzee (Pan troglodytes) | Baseline | Elevated post-ovulation | Markedly elevated | [2][7] |

| Orangutan (Pongo pygmaeus) | Low | Lower than other great apes | No significant difference between live and stillbirths | [5][8][9] |

| Old World Monkeys | ||||

| Rhesus Macaque (Macaca mulatta) | < 100 | 200 - 1000+ | Elevated | [6] |

| New World Monkeys | ||||

| Goeldi's Monkey (Callimico goeldii) | < 200 | > 400 (post-ovulation) | > 200 | [10] |

*Cr = Creatinine

Table 2: Fecal this compound (PdG) / Progesterone Metabolite Levels in Non-Human Primates

| Species | Follicular/Non-Breeding (ng/g feces) | Luteal/Breeding (ng/g feces) | Pregnancy (ng/g feces) | Source(s) |

| Great Apes | ||||

| Mountain Gorilla (Gorilla beringei beringei) | Baseline | Elevated | Five pregnancies detected with elevated levels | [11] |

| New World Monkeys | ||||

| Common Marmoset (Callithrix jacchus) | ~194 | ~480 | Elevated | [12] |

| Black-tufted Marmoset (Callithrix penicillata) | Similar levels in breeding and non-breeding females | Significantly higher in females who gave birth | High levels associated with pregnancy | [13] |

| Cotton-top Tamarin (Saguinus oedipus) | Baseline | Elevated | Elevated | [1] |

Experimental Protocols for PdG Measurement

Non-invasive monitoring of PdG is typically performed using Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA). Below are generalized protocols based on commercially available kits and published literature.

Sample Collection and Preparation

-

Urine: First morning urine samples are often preferred. Samples should be collected in clean containers and frozen at -20°C or lower if not analyzed immediately to prevent degradation of the metabolite.[8] For analysis, urine samples are typically diluted with an assay buffer.[8]

-

Feces: Fecal samples should be collected as fresh as possible and frozen. For analysis, a dried fecal extract is typically used.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This is a competitive ELISA protocol, where the concentration of PdG in the sample is inversely proportional to the signal generated.

-

Plate Preparation: A microtiter plate is pre-coated with a goat anti-rabbit IgG antibody.

-

Reagent Preparation: Prepare standards, wash buffer, and assay buffer as per the kit instructions.[8] Dilute urine samples as required.[8]

-

Assay Procedure:

-

Add standards and diluted samples to the appropriate wells.[14]

-

Add PdG-peroxidase conjugate to each well.[14]

-

Add a polyclonal rabbit antibody specific to PdG to each well (this initiates the competitive binding).[14]

-

Incubate the plate at room temperature with shaking for a specified time (e.g., 2 hours).[14]

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.[14]

-

Add a TMB substrate to each well, which will react with the bound peroxidase conjugate to produce a color.[14]

-

Incubate for a short period to allow color development.[8]

-

Add a stop solution to terminate the reaction.[8]

-

-

Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader.[14] Generate a standard curve and calculate the PdG concentration in the samples.[8]

Radioimmunoassay (RIA) Protocol

RIA is another sensitive method for quantifying PdG.

-

Reagent Preparation: Prepare standards and radiolabeled PdG (tracer).

-

Assay Procedure:

-

Pipette standards and unknown samples into assay tubes.

-

Add a specific antibody to PdG to all tubes.

-

Add the radiolabeled PdG tracer to all tubes.

-